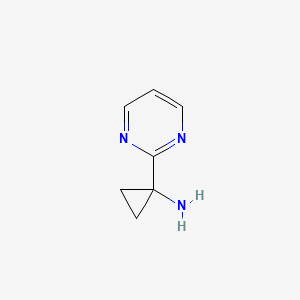

1-(Pyrimidin-2-YL)cyclopropan-1-amine

Description

1-(Pyrimidin-2-yl)cyclopropan-1-amine is a bicyclic organic compound featuring a pyrimidine ring attached to a cyclopropane moiety via a nitrogen atom. This structure combines the aromatic heterocyclic properties of pyrimidine with the unique strain and reactivity of the cyclopropane ring, making it valuable in medicinal chemistry and drug design. Its CAS number is 1159878-06-4, with a molecular formula of C₇H₁₀N₄ and a molecular weight of 150.18 g/mol . The compound is commercially available with a purity of ≥95% and is often synthesized as a hydrochloride salt (e.g., CAS 1215107-61-1) for enhanced stability . Its InChIKey (ZCJPVWKDEHUKAT-UHFFFAOYSA-N) confirms stereochemical specificity, critical for interactions in biological systems .

Pyrimidine derivatives are known for their roles in nucleic acid metabolism and as scaffolds for kinase inhibitors, antivirals, and anticancer agents .

Properties

IUPAC Name |

1-pyrimidin-2-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(2-3-7)6-9-4-1-5-10-6/h1,4-5H,2-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSRDFSSNGPUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

From 4-Methylpyridin-2-amine (Route A)

This route involves five steps:

- Protection of the amino group with Boc groups.

- Radical bromination to introduce bromomethyl groups, yielding gem-dibromomethyl-pyridine.

- Oxidation with silver nitrate to form aldehyde intermediates.

- Fluorination using diethylamino sulfur trifluoride (DAST).

- Deprotection to obtain the target amine.

- Low overall yield (~2.8%) primarily due to the low bromination efficiency (10% yield).

- Use of hazardous reagents like DAST complicates scale-up and safety.

- The process is lengthy and involves multiple purification steps.

From 4-(Difluoromethyl)pyridine (Route B)

This involves:

- Oxidation of pyridine to pyridine-N-oxide.

- Amination using PyBroP to produce N-(tert-butyl)-4-(difluoromethyl)pyridin-2-amine.

- Deprotection of the tert-butyl group.

- Good yields (>65%) for individual steps.

- Requires expensive starting materials.

- Use of sealed pressure vessels for amination reactions limits scalability.

From Halide Precursors (Route C)

This route employs:

- Buchwald–Hartwig amination from halide intermediates.

- Boc-deprotection steps.

- Halide intermediates like 2-chloro-4-(difluoromethyl)pyridine are costly and require multi-step synthesis.

- Use of expensive reagents like TMSCF₂H and DAST limits large-scale application.

Recent Advances in Scalable Synthesis

From 2,2-Difluoroacetic Anhydride (Recent Method)

A notable recent method, as described in Org. Process Res. Dev. (2019), involves a five-step, two-pot process starting from 2,2-difluoroacetic anhydride:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Ethyl vinyl ether + 2,2-difluoroacetic anhydride | 78% | Formation of enone derivative (16 ) |

| 2 | Nucleophilic attack with n-butyllithium in THF | 73% | Formation of nitrile intermediate (18 ) |

| 3 | Reaction of nitrile with ammonia or alternative amines | 33% | Cyclization to form pyridine ring (20 ) |

| 4 | Reduction with zinc in acetic acid | 85% | Final formation of 1 |

This approach avoids hazardous fluorinating agents, sealed vessels, and expensive starting materials, making it more suitable for scale-up.

One-Pot Synthesis Optimization

Further improvements include:

- Combining nitrile formation and cyclization in a one-pot process.

- Using methanol/water as solvents.

- Achieving overall yields around 57–64% over two steps, with simplified purification via filtration.

Research Findings and Data Summary

| Method | Starting Material | Key Reagents | Overall Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Route A | 4-Methylpyridin-2-amine | Radical bromination, DAST | 2.8% | High-yield steps | Hazardous reagents, low overall yield |

| Route B | 4-(Difluoromethyl)pyridine | PyBroP, TFA | >65% per step | Good yields | Costly reagents, pressure vessel needed |

| Route C | Halide precursors | Buchwald–Hartwig | 81–99% | High yields | Expensive intermediates, multi-step synthesis |

| Recent method | 2,2-Difluoroacetic anhydride | Enone formation, nitrile, reduction | ~24% (overall) | Scalable, safe, fewer hazardous reagents | Moderate overall yield, multi-step |

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the cyclopropane moiety.

Substitution: The compound can participate in substitution reactions, particularly at the pyrimidine ring, where halogen atoms or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to fully or partially reduced pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1-(Pyrimidin-2-YL)cyclopropan-1-amine exhibits significant anticancer properties . Various studies have reported its cytotoxic effects against different cancer cell lines.

Key Findings:

- Cytotoxicity : The compound showed potent cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values in the low micromolar range, indicating strong antiproliferative activity.

| Cell Line | IC50 Value (µM) |

|---|---|

| U251 | < 10 |

| WM793 | Low micromolar |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity , particularly against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

- Minimum Inhibitory Concentration (MIC) : In vitro studies revealed that the MIC against MRSA was as low as 1 μg/mL, showcasing its potential as an effective antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 1 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Its mechanism of action involves modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Mechanisms:

- Cell Proliferation Inhibition : The compound affects cell cycle regulation.

- Signal Transduction Modulation : It influences pathways involved in inflammation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound across various applications. Below is a summary of notable case studies:

| Study | Findings |

|---|---|

| Study A | Demonstrated strong cytotoxicity against glioblastoma cells (IC50 < 10 µM). |

| Study B | Showed significant antibacterial activity against MRSA (MIC = 1 µg/mL). |

| Study C | Indicated anti-inflammatory properties through inhibition of NF-kB signaling pathway. |

Mechanism of Action

The mechanism of action of 1-(pyrimidin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

- Halogenation : Bromo-substituted analogs (e.g., 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride) introduce halogen bonds for enhanced target engagement, as seen in kinase inhibitors .

- Isomerism : The pyrimidin-5-yl isomer exhibits distinct electronic properties compared to the pyrimidin-2-yl parent compound, influencing structure-activity relationships (SAR) in drug discovery .

- Aryl vs. Heteroaryl : Aryl-substituted analogs (e.g., 1-(2-bromophenyl)cyclopropan-1-amine hydrochloride) prioritize lipophilicity for blood-brain barrier penetration, relevant to central nervous system (CNS) drug design .

Challenges and Limitations

- Cyclopropane Reactivity : Strain in the cyclopropane ring may lead to undesired ring-opening under acidic or oxidative conditions, necessitating protective strategies during synthesis .

- Isomeric Complexity : Pyrimidin-5-yl isomers require regioselective synthesis to avoid contamination, complicating scale-up .

Biological Activity

1-(Pyrimidin-2-YL)cyclopropan-1-amine is a heterocyclic compound characterized by a cyclopropane ring attached to a pyrimidine moiety. This unique structure, with a molecular formula of C₇H₉N₃ and a molecular weight of 135.17 g/mol, positions it as an interesting candidate for pharmacological applications. Research has indicated that this compound may exhibit significant biological activity, particularly in modulating enzyme activity and receptor interactions.

Chemical Structure and Properties

The compound's structure combines the rigidity of the cyclopropane with the aromatic properties of the pyrimidine ring, suggesting potential selective interactions with biological targets. The specific substitution pattern on the pyrimidine ring influences its biological activity and chemical reactivity, which is critical for its role in medicinal chemistry.

Enzyme Inhibition

Studies indicate that this compound can inhibit specific enzymes, which may contribute to its therapeutic effects. For instance, its ability to modulate the activity of certain deubiquitinases has been highlighted, suggesting potential applications in cancer therapy and other diseases where protein degradation pathways are involved .

Receptor Binding

The compound has also been studied for its ability to bind to various receptors, thereby influencing biological pathways. Its interaction with receptors could lead to significant pharmacological effects, making it a valuable candidate for drug development .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

The mechanism through which this compound exerts its effects involves both receptor modulation and enzyme inhibition. This dual action may allow for more effective therapeutic strategies in treating diseases such as cancer and neurodegenerative disorders .

Future Directions

Future research should focus on:

- Synthesis of Derivatives : Creating analogs to enhance potency and selectivity.

- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.

- Clinical Trials : Assessing efficacy in human subjects for targeted therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(pyrimidin-2-yl)cyclopropan-1-amine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclopropanation of pyrimidin-2-amine derivatives. Key steps include:

Condensation : React pyrimidin-2-amine with cyclopropane precursors (e.g., cyclopropanecarboxylic acid derivatives) under acidic or basic conditions.

Cyclization : Use transition metal catalysts (e.g., Pd or Cu) to facilitate ring closure .

- Optimization : Monitor reaction kinetics via HPLC or GC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 80–120°C) to improve yield. Validate purity via elemental analysis and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR to confirm cyclopropane ring integrity and pyrimidine substitution patterns.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (e.g., CHN).

- IR Spectroscopy : Identify amine (-NH) stretching bands (~3300 cm) and pyrimidine ring vibrations (~1600 cm) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at pH 2–12 and temperatures 25–60°C for 24–72 hours.

- Analytical Tools : Quantify degradation products via HPLC with UV detection (λ = 254 nm).

- Recommendations : Store at 4°C in inert atmospheres (argon) to minimize oxidation .

Advanced Research Questions

Q. How can QSAR models be developed to predict the biological activity of this compound derivatives?

- Methodological Answer :

- Parameter Selection : Use MOE software to compute electronic (e.g., HOMO/LUMO), steric (e.g., molar refractivity), and lipophilic (Log P) descriptors .

- Validation : Perform cross-validation (r > 0.7) and external testing with derivatives exhibiting confirmed antibacterial/antiviral activity.

- Example QSAR Equation :

(SMR = Steric Molar Refractivity) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Hypothesis Testing : Compare assays with standardized protocols (e.g., MIC for antimicrobial activity). Control variables: solvent (DMSO concentration ≤1%), cell line viability (e.g., HEK-293 vs. HeLa).

- Structural Analysis : Use X-ray crystallography or DFT calculations to assess tautomeric forms of the pyrimidine ring, which may alter binding affinity .

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., CAS Common Chemistry) to identify trends in substituent effects .

Q. How can computational tools guide the design of this compound analogs with enhanced selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial dihydrofolate reductase). Prioritize analogs with lower binding energy (ΔG < -8 kcal/mol).

- Retrosynthesis AI : Apply PubChem’s retrosynthesis planner (Template_relevance models) to predict feasible routes for introducing substituents (e.g., halogenation at pyrimidine C5) .

- ADMET Prediction : Utilize SwissADME to optimize bioavailability (TPSA < 90 Å) and reduce hepatotoxicity risks .

Safety and Ethical Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods (NFPA Health Hazard Rating = 2).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via EPA-approved hazardous waste channels.

- Emergency Response : For inhalation exposure, administer oxygen and consult SDS (Section 4.1 of ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.